1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine scaffold. Key structural features include:
特性
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-6-8-23(9-7-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMHLVAPJYGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the SLC15A4 protein. SLC15A4 is a member of the solute carrier family and plays a crucial role in the transport of certain molecules across the cell membrane.
Mode of Action
The compound binds to the SLC15A4 protein, leading to a conformational change that disrupts its interaction with the immune adapter TASL. This binding event triggers the degradation of TASL, thereby inhibiting the function of this protein.
Biochemical Pathways
The compound’s action affects the TLR7/8-IRF5 signaling pathway. By disrupting the SLC15A4-TASL adapter module, the compound interrupts this pathway and prevents downstream proinflammatory responses.
生物活性
The compound 1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a 4-methylpiperidine moiety contributes to its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. A study demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in activated microglia. This suggests potential therapeutic effects in neuroinflammatory conditions such as Parkinson's disease .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values indicate significant potency compared to standard inhibitors .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : By inhibiting AChE and other enzymes, the compound may help regulate neurotransmitter levels in the brain.
- Modulation of Inflammatory Pathways : It appears to interfere with NF-κB signaling and other inflammatory pathways, reducing the expression of inflammatory mediators.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various intracellular signaling cascades.
Study on Neuroprotection
A notable study investigated the neuroprotective effects of a structurally related compound in a mouse model of Parkinson's disease. The treatment resulted in reduced glial activation and improved behavioral outcomes, suggesting that similar compounds could be beneficial for neuroprotection against inflammation-induced damage .
Anticancer Screening
In another study, a library screening identified several pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. These compounds inhibited tumor growth in vitro and demonstrated efficacy in animal models, highlighting their potential as novel therapeutic agents for cancer treatment .
Data Table: Biological Activity Summary
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. For instance:
- A study synthesized several pyrazolo derivatives and evaluated their efficacy against various bacterial strains using the agar well diffusion method. Compounds similar to 1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrated promising results against both Gram-positive and Gram-negative bacteria .
- Specific compounds showed minimum inhibitory concentrations (MICs) in the range of 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential application in treating tuberculosis infections.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine framework has also been associated with anticancer activity:
- Studies have shown that modifications to the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies indicated that compounds with similar structural motifs effectively inhibit cancer cell proliferation by targeting specific enzymes involved in cancer metabolism.
- The compound's ability to induce apoptosis in cancer cells has been documented, positioning it as a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity:
- Research on related pyrazolo derivatives indicates that they can inhibit inflammatory pathways. For instance, compounds were tested for their ability to reduce carrageenan-induced edema in animal models, showing lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac .
- The synthesis of novel derivatives has led to the identification of candidates with improved efficacy and reduced toxicity profiles, making them suitable for therapeutic use .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Abd El-Salam et al. (2012) | Anti-inflammatory | Identified new derivatives with reduced toxicity compared to Diclofenac; showed significant edema reduction in animal models. |
| Zaki et al. (2017) | Antimicrobial | Synthesized novel derivatives with effective inhibition against selected bacteria and fungi; compounds showed MIC values < 2 μM. |
| Recent Anticancer Research | Anticancer | Demonstrated selective inhibition of cancer cell lines; potential for further development into anticancer agents based on structural modifications. |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Key Observations :
- 5-Substituent Impact : The target compound’s 4-methylpiperidin-1-yl-2-oxoethyl group likely improves blood-brain barrier penetration compared to unsubstituted analogs (e.g., ).
Substituent Effects on Pharmacokinetics
- Piperidine vs. Piperazine : Piperazine (e.g., ) increases basicity and solubility, while 4-methylpiperidine in the target compound may enhance metabolic stability .
- Chromenone Linkage: Compounds with chromenone moieties (e.g., ) show extended π-conjugation, possibly improving DNA intercalation or kinase binding.
Key Observations :
- Low yields (e.g., 3% for MK86 ) highlight synthetic challenges in pyrazolo-pyrimidinone chemistry.
Pharmacological and Computational Insights
- Chromeno-pyrimidine Derivatives: reports computational studies showing good oral bioavailability for piperidine-containing analogs, suggesting the target compound may share similar properties .
- Kinase Inhibition Potential: Pyrimido-pyrimidinones in target kinases, implying the pyrazolo-pyrimidinone scaffold (as in the target compound) could have overlapping applications .
準備方法
Solvent and Base Selection
Catalytic Systems
- Suzuki Coupling : rGO-Ni@Pd nanoparticles enhance catalytic activity and recyclability.
- Mitsunobu Reaction : DIAD/TPP system achieves >90% conversion in non-polar solvents.
Analytical Characterization
The final compound is validated via spectral and chromatographic methods:
- IR : Peaks at 1720 cm⁻¹ (ketone C=O) and 1640 cm⁻¹ (pyrimidinone C=O).
- ¹H NMR : Signals at δ 2.8–3.2 ppm (piperidine CH₂), δ 4.6 ppm (oxoethyl CH₂), and δ 7.4–7.6 ppm (aromatic protons).
- HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30).
Table 1: Summary of Key Reaction Steps and Conditions
Q & A
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-methylpiperidinyl with morpholine) and measure binding affinity changes using surface plasmon resonance (SPR) .
- Molecular Docking : Simulate interactions with kinase active sites (e.g., EGFR or CDK2) to identify critical hydrogen bonds or steric clashes .
- Selectivity Profiling : Screen against panels of related enzymes (e.g., 50+ kinases) to identify off-target effects .
How can computational modeling predict the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Physicochemical Properties : Calculate logP (lipophilicity) and polar surface area (PSA) to predict membrane permeability and bioavailability .
- ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism and potential drug-drug interactions .
- Molecular Dynamics Simulations : Model blood-brain barrier penetration to guide CNS-targeted applications .
What are the documented biological targets and mechanisms of action for pyrazolo[3,4-d]pyrimidine derivatives?
Basic Research Focus
This class inhibits enzymes involved in signaling pathways:
- Kinases : Competes with ATP binding in kinases like EGFR, altering phosphorylation cascades .
- Phosphodiesterases (PDEs) : Binds to PDE4/5 catalytic domains, elevating cAMP/cGMP levels .
- Antiproliferative Effects : Induces apoptosis in cancer cells via caspase-3 activation .
What are the common sources of structural variability in pyrazolo[3,4-d]pyrimidine synthesis?
Advanced Research Focus
Variability arises from:
- Regiochemistry : Competing cyclization pathways during pyrimidine ring formation can yield positional isomers .
- Substituent Reactivity : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring alter reaction kinetics and product distribution .
- Side-Chain Functionalization : The 2-oxoethyl linker’s length and substituents (e.g., piperidinyl vs. piperazinyl) impact conformational flexibility .
How can researchers design experiments to differentiate substituent effects on bioactivity?
Q. Advanced Research Focus
- Comparative Analog Synthesis : Prepare derivatives with isolated modifications (e.g., 4-fluorophenyl instead of 4-chlorophenyl) and test in parallel .
- Free Energy Perturbation (FEP) : Quantify binding energy differences caused by substituents using computational alchemical methods .
- Pharmacophore Mapping : Identify essential functional groups (e.g., chloro-phenyl for hydrophobic interactions) via 3D-QSAR models .
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